N-[4-(3-Methoxypiperidin-1-YL)phenyl]-4-propylbenzamide
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Overview
Description
N-[4-(3-Methoxypiperidin-1-YL)phenyl]-4-propylbenzamide is a synthetic organic compound that features a piperidine ring substituted with a methoxy group and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-Methoxypiperidin-1-YL)phenyl]-4-propylbenzamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Coupling with Phenyl Ring: The piperidine derivative is then coupled with a phenyl ring through a nucleophilic substitution reaction.
Amidation: The final step involves the formation of the amide bond between the phenyl ring and the propylbenzamide moiety, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-Methoxypiperidin-1-YL)phenyl]-4-propylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide bond can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various functional groups onto the phenyl ring.
Scientific Research Applications
N-[4-(3-Methoxypiperidin-1-YL)phenyl]-4-propylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, or antimicrobial activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[4-(3-Methoxypiperidin-1-YL)phenyl]-4-propylbenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(3-Methoxypiperidin-1-yl)phenyl)-1-naphthamide
- 2-Bromo-N-(4-(3-methoxypiperidin-1-yl)phenyl)benzamide
- N-(4-(3-methoxypiperidin-1-yl)phenyl)isonicotinamide
Uniqueness
N-[4-(3-Methoxypiperidin-1-YL)phenyl]-4-propylbenzamide is unique due to its specific substitution pattern and the presence of both a piperidine ring and a propylbenzamide moiety. This combination of structural features may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-[4-(3-methoxypiperidin-1-yl)phenyl]-4-propylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-3-5-17-7-9-18(10-8-17)22(25)23-19-11-13-20(14-12-19)24-15-4-6-21(16-24)26-2/h7-14,21H,3-6,15-16H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCNJXGEBUWBFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCC(C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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